(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
CAS No.: 41564-65-2
Cat. No.: VC8467546
Molecular Formula: C17H16O2
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41564-65-2 |
|---|---|
| Molecular Formula | C17H16O2 |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | (E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3/b12-7+ |
| Standard InChI Key | QSTYRJCRRHXXQH-KPKJPENVSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC |
| SMILES | CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
Introduction
Synthesis and Optimization
Claisen-Schmidt Condensation
The synthesis of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one follows the Claisen-Schmidt condensation protocol. A mixture of 4-methoxyacetophenone (1.22–2.08 mmol) and 4-methylbenzaldehyde (1.2 equivalents) is dissolved in ethanol, followed by the addition of 20% aqueous sodium hydroxide. The reaction proceeds at 20°C for 48 hours, yielding the target compound in 99% efficiency after acidification and recrystallization .
Table 1: Synthesis Conditions and Yield
| Parameter | Value | Source |
|---|---|---|
| Reactants | 4-Methoxyacetophenone, 4-Methylbenzaldehyde | |
| Solvent | Ethanol | |
| Catalyst | NaOH (20% aqueous) | |
| Temperature | 20°C | |
| Reaction Time | 48 hours | |
| Yield | 99% |
Crystallization and Purification
The crude product is precipitated by pouring the reaction mixture into ice-cold water and acidifying with dilute hydrochloric acid. Recrystallization from methanol yields single crystals suitable for X-ray diffraction studies . This method ensures high purity, as evidenced by sharp melting points and consistent spectroscopic data .
Structural and Crystallographic Analysis
Molecular Geometry
X-ray crystallography reveals that the compound adopts the E-configuration about the central C=C bond, with near-planar geometry (root-mean-square deviation = 0.003 Å) . The methoxyphenyl and methylphenyl rings form dihedral angles of 10.37° and 3.30°, respectively, with the prop-2-en-1-one backbone, minimizing steric hindrance . Intramolecular O–H⋯O hydrogen bonding generates an S(6) ring motif, stabilizing the planar conformation .
Table 2: Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 5.42 Å, b = 21.13 Å, c = 12.05 Å | |
| Dihedral Angles | 10.37° (methoxyphenyl), 3.30° (methylphenyl) |
Intermolecular Interactions
In the crystal lattice, molecules are linked via C–H⋯O hydrogen bonds, forming infinite chains along the direction . These interactions contribute to the compound’s mechanical stability and optical quality, critical for device applications .
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum (KBr pellet) exhibits key absorption bands corresponding to functional groups:
Table 3: FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|---|
| C=O | 1675 | Ketone stretching | |
| C=C | 1605 | Alkene stretching | |
| O–H | 3250 | Intramolecular H-bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum in methanol shows a strong absorption band at 340 nm, attributed to the π→π* transition of the conjugated enone system . The optical band gap, calculated using Tauc’s plot, is approximately 2.4 eV, indicating suitability for blue-green light applications .
Nonlinear Optical (NLO) Properties
Chalcone derivatives exhibit second harmonic generation (SHG) efficiencies comparable to inorganic materials like KDP . Powder SHG studies reveal that the title compound has an efficiency of 0.8 times that of urea, attributed to its polarized electron distribution and planar geometry . These properties make it a promising candidate for optical frequency doubling and electro-optic modulators.
Table 4: SHG Efficiency Comparison
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